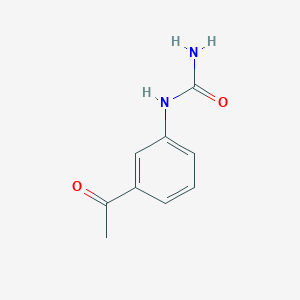

N-(3-acetylphenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

42865-71-4 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(3-acetylphenyl)urea |

InChI |

InChI=1S/C9H10N2O2/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) |

InChI Key |

JGEPERFKPFDKAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 3 Acetylphenyl Urea and Its Derivatives

Established Synthetic Pathways to N-(3-acetylphenyl)urea

Isocyanate-Based Approaches

The reaction between an isocyanate and an amine is a cornerstone of urea (B33335) synthesis, prized for its efficiency and high yields. In the context of this compound, this approach typically involves the use of 3-acetylphenyl isocyanate as a key intermediate. This reagent is commercially available, streamlining the synthetic process.

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the isocyanate. For the synthesis of this compound itself, the reaction would proceed between 3-acetylphenyl isocyanate and ammonia (B1221849). More commonly, substituted derivatives are prepared by reacting 3-acetylphenyl isocyanate with primary or secondary amines.

A specific example is the synthesis of 1-(3-acetylphenyl)-3-(sec-butyl)urea. scholaris.ca In this procedure, 3-aminoacetophenone is converted in situ to the corresponding isocyanate, which is then quenched with sec-butylamine (B1681703) to afford the desired urea derivative. scholaris.ca This method highlights the generation of the isocyanate from the corresponding amine as a viable alternative to using the pre-formed isocyanate. The reaction is typically carried out in an organic solvent, and purification is often achieved by column chromatography. scholaris.ca

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 3-Aminoacetophenone | sec-Butylamine | 1-(3-Acetylphenyl)-3-(sec-butyl)urea | 81% | scholaris.ca |

Curtius Rearrangement Applications in Urea Synthesis

The Curtius rearrangement is a powerful method for converting carboxylic acids into isocyanates, which can then be trapped by amines to form ureas. wikipedia.orgnih.govorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.org

For the synthesis of this compound, the starting material would be 3-acetylbenzoic acid. This would first be converted to its corresponding acyl azide, 3-acetylbenzoyl azide. The acyl azide can be prepared from the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nih.gov Subsequent thermal or photochemical decomposition of the acyl azide would generate 3-acetylphenyl isocyanate. wikipedia.org In the presence of an amine, this intermediate is trapped to form the desired this compound derivative.

Nucleophilic Addition Reactions in Urea Formation

Nucleophilic addition is the fundamental reaction mechanism underpinning most urea syntheses. This section focuses on methods where an amine nucleophile is added to a carbonyl-containing electrophile that is not an isocyanate.

One common strategy involves the reaction of an amine with a source of the carbonyl group, such as phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). mdpi.com For the synthesis of this compound, 3-aminoacetophenone would serve as the nucleophile.

The reaction of 3-aminoacetophenone with an isocyanate is a direct example of nucleophilic addition. For instance, the reaction of 3-aminoacetophenone with potassium isocyanate in the presence of an acid catalyst provides a straightforward route to this compound. rsc.orgnih.gov This method is particularly attractive due to the use of a stable and readily available isocyanate source.

Another approach involves the use of carbamoyl (B1232498) chlorides. The reaction of an amine with a carbamoyl chloride, generated from another amine and phosgene, results in the formation of a urea. While effective, the toxicity of phosgene has led to the development of alternative reagents. nih.gov

Multi-step Synthesis Design for this compound Scaffolds

The synthesis of more complex derivatives of this compound often requires a multi-step approach. This allows for the introduction of various functional groups and the construction of more elaborate molecular architectures. The urea moiety is often incorporated at a late stage of the synthesis due to its stability and the reliable nature of its formation.

An example of a multi-step synthesis leading to a urea derivative is the preparation of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea. mdpi.com While not a direct derivative of this compound, the synthetic strategy is illustrative. The synthesis begins with the construction of a complex amine precursor, (2-aminophenyl)(1H-pyrrol-2-yl)methanone, from anthranilic acid over several steps. mdpi.com This precursor is then converted to the final urea in one or two steps.

One approach involves a one-step carbonylation reaction using triphosgene in the presence of a base, followed by the addition of the desired aniline (B41778) to the in situ generated isocyanate. mdpi.com A two-step alternative involves the initial formation of a stable carbamate (B1207046) intermediate by reacting the amine with phenyl chloroformate, followed by substitution with another amine to yield the final urea. mdpi.com These strategies demonstrate the flexibility of multi-step synthesis in accessing a diverse range of urea-containing compounds.

| Precursor | Reagents | Final Product | Key Transformation | Reference |

| (2-aminophenyl)(1H-pyrrol-2-yl)methanone | 1. Triphosgene, Et3N; 2. 4-methoxyaniline | 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | One-pot isocyanate formation and trapping | mdpi.com |

| (2-aminophenyl)(1H-pyrrol-2-yl)methanone | 1. Phenyl chloroformate, pyridine (B92270); 2. 4-methoxyaniline | 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | Carbamate formation and substitution | mdpi.com |

Novel and Green Synthesis Approaches for this compound Derivatives

Catalyst-Free Methodologies in Urea Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For urea synthesis, this has translated into the exploration of catalyst-free and solvent-free conditions, or the use of water as a green solvent.

A notable example is the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water. rsc.orgnih.gov This method avoids the use of organic solvents and catalysts, and the products can often be isolated in high purity by simple filtration. rsc.orgnih.gov The reaction proceeds efficiently at room temperature, further enhancing its green credentials. This methodology is directly applicable to the synthesis of this compound by using 3-aminoacetophenone as the starting amine.

The general procedure involves dissolving the amine in aqueous hydrochloric acid, followed by the addition of potassium isocyanate. nih.gov The acidic conditions activate the cyanate (B1221674) as an electrophile. rsc.org This approach has been shown to be scalable and applicable to a wide range of amines. rsc.orgnih.gov

| Amine | Reagent | Solvent | Conditions | Product | Reference |

| Aniline | Potassium Isocyanate | Water/HCl | Room Temperature | Phenylurea | rsc.orgnih.gov |

| Benzylamine | Potassium Isocyanate | Water/HCl | Room Temperature | Benzylurea | rsc.orgnih.gov |

This catalyst-free approach in water represents a significant advancement in the synthesis of ureas, offering a safer, more sustainable, and cost-effective alternative to traditional methods that often rely on hazardous reagents and volatile organic solvents.

Environmentally Benign Techniques for Urea Derivatization

In recent years, there has been a significant shift towards the development of "green" and sustainable methods for the synthesis of urea derivatives, aiming to reduce the use of hazardous reagents and solvents. tpu.rursc.org Traditional methods often rely on toxic compounds like phosgene and isocyanates. nih.govwikipedia.org

Several environmentally friendly alternatives have been explored:

Solvent-Free Synthesis: One prominent green chemistry approach is the use of solvent-free reaction conditions. For instance, the alkylation of urea with benzhydrols can be effectively carried out without a solvent, using sulfuric acid as a catalyst at elevated temperatures, yielding high amounts of the desired product. tpu.ru

Water-Based Synthesis: "On-water" reactions provide a sustainable and chemoselective method for synthesizing unsymmetrical ureas. This process takes advantage of the physical properties and solubility of reactants in water, often allowing for simple product isolation through filtration and enabling the recycling of the water effluent. organic-chemistry.org

Phosgene Substitutes: Safer alternatives to the highly toxic phosgene have been developed. N,N'-Carbonyldiimidazole (CDI) is a widely used crystalline solid that serves as a phosgene substitute, avoiding the production of chlorinated byproducts. nih.gov Other less hazardous reagents include carbonates, 1,1'-carbonylbisbenzotriazole, and chloroformates. nih.gov

Catalyst-Free Synthesis from CO2: A metal-free method has been developed for the synthesis of urea derivatives using carbon dioxide (CO2) as a C1 building block at atmospheric pressure and room temperature. organic-chemistry.org

Use of Dioxazolones: 3-Substituted dioxazolones can serve as precursors to isocyanate intermediates in the presence of a non-toxic base like sodium acetate (B1210297) and methanol (B129727) as a solvent. This phosgene- and metal-free method allows for the chemoselective synthesis of unsymmetrical arylureas in moderate to excellent yields. researchgate.net

These green methodologies not only offer a safer and more sustainable route to urea derivatives but also align with the principles of resource efficiency in organic synthesis. tpu.ru

Microbial-Assisted Synthesis of Urea-Based Nanoparticles (General Urea Context)

While not a direct method for synthesizing this compound, microbial processes offer an interesting and environmentally friendly approach in the broader context of urea-based material synthesis. Specifically, microbial urease activity has been harnessed for the synthesis of nanoparticles.

Urease, an enzyme produced by various microorganisms, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This reaction leads to an increase in pH and the generation of carbonate ions. In the presence of metal ions, this localized change in chemical environment can induce the precipitation of metal carbonates, leading to the formation of nanoparticles. This process is a key component of biomineralization. While this application is distinct from the targeted synthesis of a specific organic molecule like this compound, it highlights a novel and green application of urea in biotechnology and materials science.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of a wide range of derivatives. Strategic modifications to different parts of the molecule can lead to compounds with diverse properties.

Systematic Modification of the Phenyl Ring Substituents

Modification of the substituents on the phenyl ring is a common strategy to explore the structure-activity relationships of this compound derivatives. The nature and position of these substituents can significantly influence the biological and chemical properties of the resulting compounds.

Research has shown a strong preference for para-substitution on the phenyl ring in some classes of phenyl urea derivatives. nih.gov Electron-withdrawing groups at the para-position, for instance, can enhance the hydrogen bond donor capability of the urea moiety. nih.gov

The following table summarizes the impact of various substituents on the phenyl ring based on reported research findings:

| Substitution Pattern | Substituent Type | Observed Effect | Reference |

| Para-substitution | Halogens (F, Cl, Br) | Similar activity observed among different halogens. | nih.gov |

| Para-substitution | Small alkyl groups | Maintained inhibitory activity against certain enzymes. | nih.gov |

| Para-substitution | Bulky alkyl groups (e.g., isopropyl) | Led to a loss of activity in some cases. | nih.gov |

| Ortho- and Meta-substitution | Various groups | Generally resulted in a loss of activity compared to para-substituted analogues. | nih.gov |

| Ortho, Para-disubstitution | Difluoro, Dichloro | Resulted in no inhibitory activity in specific assays. | nih.gov |

These findings underscore the importance of the phenyl ring's substitution pattern in the design of new this compound derivatives. nih.gov

Diversification at the Urea Nitrogen Atoms

Key diversification strategies include:

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on one or both nitrogen atoms can disrupt the planarity of the urea moiety. nih.govnih.gov This can be a deliberate strategy to enhance properties like solubility by reducing crystal packing energy. nih.gov The reaction of phenyl carbamates with various aromatic and aliphatic amines in dimethyl sulfoxide (B87167) provides a general method for preparing N-substituted urea derivatives under neutral and mild conditions. google.com

Introduction of Electron-Donating or -Withdrawing Groups: The electronic nature of the substituents on the urea nitrogens can modulate the hydrogen bonding ability of the urea functionality. nih.gov

Conformational Control through N-Methylation: Sequential introduction of methyl groups on the nitrogen atoms of N,N'-diphenylurea can induce a shift from a trans,trans conformation to a cis,cis conformation. nih.govmanchester.ac.uk This stereochemical switching is a valuable tool in molecular design. nih.gov

The reaction of an amine with an isocyanate is a fundamental method for creating unsymmetrical ureas, allowing for the introduction of different substituents on each nitrogen atom. wikipedia.orgasianpubs.org

Introduction of Heterocyclic Moieties onto the Urea Backbone

Incorporating heterocyclic rings into the structure of urea derivatives is a widely used strategy to enhance their biological activity and introduce novel chemical properties. mdpi.comresearchgate.netnih.govrsc.org Heterocycles can provide additional hydrogen bond donor and acceptor sites, which can be crucial for molecular recognition and binding to biological targets. mdpi.com

Examples of this strategy include:

Ureido-pyrimidinones (UPy): These derivatives are well-studied synthetic multiple hydrogen-bonding systems. mdpi.com

Quinoline-Based Derivatives: The incorporation of a quinoline (B57606) scaffold has been explored for the development of new antibacterial agents. nih.gov

Triazolinones and Triazoline-thiones: These can be synthesized through the cyclization of 1-NN'-diarylamidino-5-phenylcarbonohydrazides and their thio-analogues. rsc.org

Quinoxalindione Moiety: Diaryl urea derivatives bearing a quinoxalindione moiety have been synthesized as analogues of biologically active compounds. nih.gov

The introduction of redox-active or photoactive heterocyclic moieties can also lead to stimuli-responsive materials where the hydrogen bonding ability can be altered by external signals like electron transfer or irradiation. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of N 3 Acetylphenyl Urea Compounds

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and purity of newly synthesized N-(3-acetylphenyl)urea compounds. These techniques probe the molecular structure at the atomic level, offering insights into the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the context of this compound, ¹H-NMR and ¹³C-NMR are indispensable for confirming its structure.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound derivatives provides characteristic signals for the aromatic protons, the acetyl group, and the urea (B33335) N-H protons. For instance, in N-(3-acetylphenyl)acetamide, the acetyl methyl protons appear as a singlet around 2.40 ppm, while the aromatic protons resonate in the multiplet region between 7.21 and 7.88 ppm. ekb.eg The urea protons typically appear as broad singlets at lower fields, and their chemical shift can be sensitive to the solvent and concentration. In some derivatives, these protons can be observed as distinct singlets. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers complementary information by detailing the carbon skeleton. The carbonyl carbons of the acetyl and urea groups are particularly diagnostic, appearing at the downfield end of the spectrum. For N-(3-acetylphenyl)acetamide, the acetyl carbonyl carbon resonates around 196.65 ppm, while the aromatic carbons appear in the 115-140 ppm range. rsc.org The chemical shifts in both ¹H and ¹³C NMR can be influenced by substituents on the phenyl ring or the urea nitrogen, providing valuable data on the electronic environment of the molecule. acs.orgmdpi.com

Interactive Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives

| Compound | Solvent | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| N-(3-acetylphenyl)acetamide rsc.org | DMSO-d6 | 2.40 (s, 3H, COCH₃), 6.06 (s, 2H, NH₂), 6.59 (d, 2H, Ar-H), 7.69 (d, 2H, Ar-H) | 26.32, 112.95, 125.33, 131.06, 154.10, 195.44 |

| N-(3-acetylphenyl)-N'-phenylurea researchgate.net | - | 7.34 (d, 2H), 7.53 (d, 2H), 7.84 (d, 2H), 8.79 (s, 1H, NH'), 9.08 (s, 1H, NH) | - |

| 3-(((3-Acetylphenyl)imino)methyl)quinolin-2(1H)-one ekb.eg | DMSO-d6 | 2.49 (s, 3H, COCH₃), 7.21-7.36 (m, 4H, Ar-H), 7.61-7.88 (m, 3H, quinolinone-H), 7.90 (d, 1H, quinolinone-H), 8.47 (s, 1H, N=CH), 10.23 (s, 1H, quinolinone-H), 12.18 (s, 1H, NH) | 38.64, 115.33, 118.04, 121.22, 122.52, 125.59, 129.00, 130.76, 133.30, 133.52, 141.11, 142.00, 142.31, 161.30, 189.62 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and its derivatives, as well as for gaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. acs.org

The fragmentation of this compound in the mass spectrometer often involves cleavage of the bonds adjacent to the carbonyl groups and the urea linkage. libretexts.org Common fragments may include the loss of the acetyl group or cleavage of the urea moiety. The resulting fragmentation pattern serves as a molecular fingerprint that can help to confirm the structure of the compound. chemguide.co.uk For example, in the mass spectrum of 3-(((3-acetylphenyl)imino)methyl)quinolin-2(1H)-one, the molecular ion peak (M+) is observed at m/z 290, with other fragments corresponding to losses of key functional groups. ekb.eg

Interactive Table 2: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| N-(2-(3-Acetylphenyl)propan-2-yl)-3-(4-chlorophenyl)urea acs.org | ESI-HRMS | 374.1283 [M+H]⁺ | - |

| N-(3-Acetylphenyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide mdpi.com | ESI-MS | 484 [M+H]⁺ | - |

| 3-(((3-Acetylphenyl)imino)methyl)quinolin-2(1H)-one ekb.eg | EI (70 eV) | 290 (M⁺) | 246 (M⁺ - COCH₃), 171 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. orgchemboulder.comuc.edu In this compound, the IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-N bonds.

The N-H stretching vibrations of the urea group typically appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The carbonyl (C=O) stretching vibrations are also prominent, with the acetyl C=O appearing around 1700 cm⁻¹ and the urea C=O at a slightly lower frequency, often around 1600-1650 cm⁻¹. researchgate.net The differences in the C=O stretching frequencies can be attributed to the different electronic environments of the acetyl and urea carbonyl groups. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Amine/Amide | N-H stretch | 3200-3600 |

| Ketone | C=O stretch | ~1700 |

| Urea | C=O stretch | 1600-1650 |

| Amine/Amide | C-N stretch | 1150-1450 |

| Aromatic Ring | C=C stretch | 1475-1600 |

| Aromatic Ring | C-H stretch | 3000-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the phenyl ring and the carbonyl groups are the primary chromophores.

The UV-Vis spectrum of this compound derivatives typically shows absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are generally more intense, arise from the aromatic system and the conjugated carbonyl groups. The n→π* transitions, which are weaker, involve the non-bonding electrons on the oxygen and nitrogen atoms. The position and intensity of these absorption bands can be influenced by the solvent and by the presence of different substituents on the molecule, providing insights into its electronic structure. researchgate.net

Solid-State Structural Investigations

While spectroscopic techniques provide valuable information about molecular structure, single-crystal X-ray diffraction offers a definitive and highly detailed three-dimensional picture of the molecule in the solid state.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. rigaku.com This method has been used to determine the crystal structures of several this compound derivatives. nih.gov

The crystal structure analysis reveals not only the conformation of the molecule but also how the molecules pack together in the crystal lattice. This packing is often governed by hydrogen bonding interactions, particularly involving the urea N-H protons and the carbonyl oxygen atoms. These hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks, which stabilize the crystal structure. acs.org The planarity of the phenylurea moiety and the orientation of the acetyl group relative to the phenyl ring are key structural features that can be precisely determined from X-ray diffraction data.

Powder X-ray Diffraction Studies for Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to identify crystalline phases of a material. rsc.org By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. rsc.org This pattern serves as a fingerprint for the specific crystalline structure. In the context of this compound, PXRD is crucial for confirming the synthesis of the desired crystalline phase and for distinguishing it from potential impurities or different polymorphic forms. ucl.ac.uk

The diffraction pattern of a crystalline solid is dictated by Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between the crystal lattice planes (d). rsc.org Each peak in the diffractogram corresponds to a specific set of lattice planes. For phase identification, the experimental PXRD pattern of a sample is compared against reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), now part of the International Centre for Diffraction Data (ICDD). rsc.org

While specific PXRD data for this compound is not publicly available, studies on analogous compounds, such as N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, demonstrate the utility of this technique. iucr.orgresearchgate.net For a given polymorph of an acetylphenyl urea derivative, a distinct set of diffraction peaks at specific 2θ angles will be observed, confirming its phase purity. Any deviation or the appearance of additional peaks would suggest the presence of a mixture of phases or a different polymorph. researchgate.net

Table 1: Representative Powder X-ray Diffraction Peak Analysis (Note: This table is illustrative, based on general principles, as specific data for this compound is not available. The data shown is hypothetical.)

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Corresponding Crystal Plane (hkl) |

| 10.5 | 8.42 | 85 | (100) |

| 15.2 | 5.82 | 100 | (110) |

| 20.8 | 4.27 | 60 | (200) |

| 25.1 | 3.54 | 75 | (211) |

| 30.5 | 2.93 | 40 | (220) |

Polymorphism and Crystallization Control of this compound Structures

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. researchgate.net These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. This variation in the solid state can significantly impact the physical properties of the compound. While the chemical identity remains unchanged, properties such as solubility, melting point, stability, and bioavailability can vary between polymorphs. researchgate.net

The control of crystallization is paramount in obtaining a desired polymorph. Key process parameters that influence which polymorphic form crystallizes from a solution include:

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence which supramolecular synthons are favored during self-assembly.

Temperature: Different polymorphs can be thermodynamically stable at different temperatures. researchgate.net

Supersaturation and Cooling Rate: The rate at which crystals form can determine whether a thermodynamically stable or a kinetically favored metastable form is produced.

Additives: The presence of impurities or specifically chosen additives can inhibit the growth of certain polymorphs or promote the nucleation of others.

For urea-based compounds, polymorphism is a common phenomenon. rsc.orgugr.es The strong directionality of hydrogen bonds in ureas allows for the formation of various stable packing arrangements. Studies on related compounds, such as 1,3-bis(3-fluorophenyl)urea, have shown that different solvents can yield different polymorphs, one with antiparallel hydrogen-bonded chains and another with a rare parallel orientation. researchgate.net It is plausible that this compound could also exhibit polymorphism, and controlling the crystallization conditions would be essential to isolate a specific, desired crystalline form. The potential for different polymorphs makes their characterization by methods like PXRD and thermal analysis critical. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the primary driving force in the supramolecular assembly of urea-based compounds. The urea moiety contains two N-H groups (hydrogen bond donors) and a carbonyl group (C=O, a hydrogen bond acceptor), making it an excellent building block for creating robust, self-assembling structures. mdpi.com In the crystal structure of N-acetylphenyl urea derivatives, molecules are typically linked by strong N-H···O hydrogen bonds. iucr.orgresearchgate.net

A common and highly stable motif formed by diaryl ureas is the one-dimensional, hydrogen-bonded tape or chain. In this arrangement, the carbonyl oxygen of one urea molecule accepts hydrogen bonds from the two N-H groups of an adjacent molecule, forming a characteristic R²₂(8) graph set motif. These tapes can then be further organized into two-dimensional layers and three-dimensional networks through weaker interactions.

In a related compound, N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, molecules are linked by a pair of strong N—H⋯O hydrogen bonds, creating an R²₂(14) ring motif that forms layers. iucr.orgresearchgate.net It is highly probable that this compound would exhibit similar strong N-H···O hydrogen bonding between the urea groups, forming the fundamental chains or tapes that are characteristic of urea crystal engineering. The acetyl group's carbonyl oxygen could also act as a hydrogen bond acceptor, potentially leading to more complex, three-dimensional networks.

Table 2: Potential Hydrogen Bond Geometry in this compound Structures (Note: This table is illustrative and based on data from analogous urea compounds.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N1-H1···O1 | 0.88 | 2.05 | 2.93 | 175 | Urea-Urea Tape |

| N2-H2···O1 | 0.88 | 2.10 | 2.98 | 170 | Urea-Urea Tape |

| C-H···O2 (acetyl) | 0.95 | 2.45 | 3.30 | 148 | Inter-tape linking |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. acs.orgnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the surface is located at the point where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. nih.gov

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to strong hydrogen bonds, while blue regions represent longer contacts. nih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). These plots provide a quantitative summary of the different types of intermolecular contacts. Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each contact to the total Hirshfeld surface can be calculated. iucr.orgresearchgate.net

For a compound like this compound, Hirshfeld analysis would be expected to reveal:

H···H contacts: Typically the most abundant interaction for organic molecules, appearing as a large, diffuse region in the center of the plot.

Analysis of the closely related N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea showed that H···H, C···H, and O···H contacts were the most significant, which is a strong indication of what would be observed for this compound. researchgate.net

Principles of Self-Assembly in Urea-Based Systems

The self-assembly of urea-based systems is a cornerstone of supramolecular chemistry, driven by the predictable and robust nature of the hydrogen bonds they form. rsc.org The primary principle governing this assembly is the formation of the aforementioned one-dimensional hydrogen-bonded urea tape. This strong, directional interaction acts as the fundamental organizing element, leading to the growth of supramolecular structures. worktribe.com

π-π stacking: Aromatic rings on adjacent tapes can stack on top of each other.

C-H···π interactions: Hydrogen atoms from one molecule can interact with the electron cloud of an aromatic ring on a neighboring molecule.

The interplay between the strong, primary hydrogen bonds of the urea backbone and these weaker, secondary interactions from the substituent groups dictates the final three-dimensional crystal structure. worktribe.com By modifying the substituents, it is possible to tune the self-assembly process to create specific supramolecular architectures, such as gels or different crystal polymorphs. rsc.orgrsc.org The acetyl group in the meta-position of the phenyl ring provides an additional site for potential hydrogen bonding, which could lead to more complex and varied self-assembled structures compared to simpler diaryl ureas.

Computational Chemistry and Molecular Modeling of N 3 Acetylphenyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, which in turn dictates its structure and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest.

DFT studies on related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, provide a framework for understanding N-(3-acetylphenyl)urea. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the acetyl and urea (B33335) groups would be expected to be regions of negative potential (red/yellow), making them sites for electrophilic attack and hydrogen bond acceptance. The urea N-H protons would represent regions of positive potential (blue), indicating sites for nucleophilic attack and hydrogen bond donation.

Table 1: Calculated Electronic Properties of a Related Compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, using DFT (B3LYP/6-31G(6D,7F)) Data extracted from a study on a related acetylphenyl derivative to illustrate typical DFT-calculated parameters.

| Parameter | Value |

| E_HOMO | -0.25 eV |

| E_LUMO | -0.09 eV |

| Energy Gap (ΔE) | 0.16 eV |

| Dipole Moment (μ) | 1.21 Debye |

| First Order Hyperpolarizability (β) | 1.21 x 10⁻³⁰ esu |

This interactive table is based on data for a related compound to exemplify the outputs of DFT calculations.

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the low-energy conformers is crucial, as the biologically active conformation is often one of the most stable ones.

A Potential Energy Surface (PES) is a multidimensional surface that maps the energy of a molecule as a function of its geometry. By scanning key dihedral angles, a PES can be constructed to identify energy minima (stable conformers) and saddle points (transition states between conformers). For this compound, the critical dihedral angles would include those defining the rotation of the phenyl ring relative to the urea group and the orientation of the acetyl substituent.

Computational methods can systematically search the conformational space to locate these stable structures. The results of such an analysis reveal the rotational barriers between different conformers and the relative populations of each conformer at a given temperature, providing a comprehensive picture of the molecule's dynamic behavior.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Docking simulations place the ligand (this compound) into the binding site of a target protein and score the different poses based on their steric and energetic complementarity. The results predict the most likely binding mode and the specific intermolecular interactions that stabilize the ligand-protein complex.

Studies on various phenylurea derivatives have shown common binding patterns. The urea moiety is a key pharmacophore, frequently forming crucial hydrogen bonds with amino acid residues in the protein's active site. For instance, in docking studies of urea derivatives with α-glucosidase, the urea group was observed to form hydrogen bonds with key catalytic residues like Gln279. The phenyl ring often engages in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine (Tyr) and phenylalanine (Phe). The acetyl group of this compound can act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket. In silico studies on N-(acetylphenyl)-N-ferrocenylmethyl-3-nitroaniline derivatives as DNA binding agents also highlighted the importance of hydrogen bonding in the binding process.

Docking programs provide a scoring function to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. A more negative score typically indicates a stronger and more stable interaction between the ligand and the target. These scores allow for the ranking of different compounds and the prediction of their relative potencies.

Table 2: Representative Binding Affinities of N-acetylphenyl Urea Derivatives Against Various Targets This table presents data from different studies on related compounds to illustrate the computational assessment of binding affinities.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Theobromine-N-(3-acetylphenyl) derivative (15a) | VEGFR-2 | -24.74 |

| Diphenylurea Schiff base (5h) | α-glucosidase | - |

| N-(acetylphenyl)-N-ferrocenylmethyl-3-nitroaniline | DNA | - |

| Alkyl chain-linked thiourea (B124793) derivative (3c) | Urease | - |

Note: Direct binding affinity values in kcal/mol for all compounds were not consistently reported across all studies; however, their potent interactions were highlighted.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for establishing these relationships, allowing for the systematic modification of a lead compound to optimize its properties.

For the this compound scaffold, computational SAR studies would involve creating a library of virtual analogs by modifying the acetylphenyl and urea moieties. For example, the position of the acetyl group could be moved (ortho, meta, para), or it could be replaced with other functional groups. Similarly, substituents could be added to the phenyl ring or the terminal nitrogen of the urea group.

By performing DFT calculations and molecular docking on this virtual library, a quantitative structure-activity relationship (QSAR) model can be developed. Such models correlate calculated physicochemical descriptors (e.g., electronic properties, hydrophobicity, steric parameters) with predicted biological activity. Studies on diphenyl urea derivatives have shown that substitutions on the phenyl rings significantly impact their inhibitory potential against enzymes like α-glucosidase. For instance, the introduction of chloro or fluoro groups at different positions can either enhance or decrease activity, effects which can be rationalized through docking studies that reveal altered binding interactions or steric clashes. These computational SAR insights are crucial for guiding the synthesis of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comscirp.org For urea derivatives, QSAR studies are instrumental in identifying the physicochemical properties and structural features that govern their therapeutic effects. tandfonline.com These models are built by calculating a wide range of molecular descriptors for a set of molecules with known activities and then using statistical methods to develop a predictive equation. nih.gov

The development of a QSAR model typically involves three main stages: data preparation, data analysis, and model validation. scirp.org A series of related compounds, such as various substituted phenyl ureas, are selected, and their biological activities (e.g., IC₅₀ values) are determined experimentally. Then, for each molecule, a variety of descriptors are calculated, which can be categorized as:

2D Descriptors: Based on the 2D representation of the molecule, including constitutional descriptors (e.g., molecular weight), topological descriptors (describing shape and branching), and electronic descriptors. nih.gov

3D Descriptors: Derived from the 3D conformation of the molecule, such as steric (e.g., molecular volume) and electrostatic properties. tandfonline.com

Multiple Linear Regression (MLR) and k-Nearest Neighbor (kNN) methods are common statistical tools used to generate these models. tandfonline.com For instance, a QSAR study on a series of benzyl (B1604629) urea derivatives as anti-cancer agents utilized both 2D-QSAR and 3D-QSAR methods to establish a relationship between structure and anti-proliferative activity. tandfonline.com The resulting models are rigorously validated to ensure their statistical significance and predictive power, often using metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and an external test set of compounds (pred_r²). tandfonline.comnih.gov

A study on diaryl urea derivatives as B-RAF inhibitors highlighted that properties like size, degree of branching, aromaticity, and polarizability were crucial for their inhibitory activity. nih.gov Similarly, research on 3,4-dihydropyrimidin-2(1H)-one urea derivatives identified molecular weight, volume, polarisability, HOMO energy (EHOMO), and Log P as key descriptors for their anti-Staphylococcus aureus activity. nih.gov These findings demonstrate how QSAR can elucidate the structural requirements for the biological action of urea-containing compounds. The statistical results from a sample 3D-QSAR model for benzyl urea derivatives are often presented in a format similar to the table below.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (Correlation coefficient) | > 0.6 | Shows the correlation between experimental and predicted activity for the training set. |

| pred_r² (Predictive r²) | > 0.5 | Measures the predictive power of the model for an external test set. |

| F-test | High value | Indicates a statistically significant regression model. |

| This table represents typical statistical validation parameters for a kNN-MFA 3D-QSAR model, adapted from findings on benzyl urea derivatives. tandfonline.com |

Pharmacophore Modeling and Optimization of this compound Analogues

Pharmacophore modeling is another crucial computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov For urea derivatives, this approach helps to understand the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated using either a ligand-based or a structure-based approach. medsci.org

Ligand-based models are developed by superimposing a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity. nih.gov

Structure-based models are derived from the crystal structure of the target protein in complex with a ligand, defining the key interactions within the active site. medsci.org

For example, a study on piperidinyl urea derivatives identified hydrogen bond acceptor, donor, hydrophobic, and aromatic/hydrophobic sites as favorable pharmacophoric features for both hERG blocking and H3 antagonistic activities. nih.gov The research revealed that the distances between these features were critical; a small distance between polar groups was favorable for hERG blocking, while H3 antagonism was more dependent on hydrophobic properties. nih.gov

Once a pharmacophore model is established, it can be used for several purposes:

Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new hits with different chemical scaffolds. nih.govmedsci.org

Lead Optimization: The model provides a rational basis for modifying a lead compound like this compound. By understanding which functional groups are essential for activity, chemists can design analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. For instance, if a model indicates an unmet hydrophobic pocket in the receptor, a hydrophobic group could be added to an analogue to improve binding.

Understanding Structure-Activity Relationships: The model serves as a 3D representation of the SAR, helping to explain why certain structural modifications lead to an increase or decrease in biological activity. benthamdirect.com

A study on 1-aryl-3-(1-acylpiperidin-4-yl) urea analogues as inhibitors of soluble epoxide hydrolase (sEH) successfully generated a ligand-based pharmacophore model. nih.gov This model, combined with docking studies, revealed key interactions at the active site and was subsequently used to screen for other potential inhibitors. nih.gov The essential features identified in such studies for urea derivatives are often summarized as shown in the table below.

| Pharmacophore Feature | Significance for Activity | Potential Corresponding Group in this compound |

| Hydrogen Bond Donor | Crucial for anchoring to the target protein. nih.govnih.gov | Urea N-H groups |

| Hydrogen Bond Acceptor | Forms key interactions with receptor residues. nih.govnih.gov | Urea C=O group, Acetyl C=O group |

| Aromatic/Hydrophobic Ring | Engages in hydrophobic or π-π stacking interactions. nih.gov | Phenyl ring |

| Hydrophobic Group | Fills hydrophobic pockets within the active site. nih.gov | Acetyl methyl group |

| This table outlines common pharmacophoric features identified in studies on urea derivatives and their potential correlation to the structure of this compound. nih.govnih.gov |

By integrating QSAR and pharmacophore modeling, researchers can build a comprehensive understanding of the molecular requirements for the activity of this compound and its analogues, paving the way for the design of optimized and more effective compounds.

Mechanistic Investigations of Biological Activity of N 3 Acetylphenyl Urea Derivatives in Vitro Focus

N-(3-acetylphenyl)urea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities through the inhibition of various enzymes. This section focuses on the in vitro mechanistic investigations of these compounds, detailing their inhibitory effects on several key enzymatic targets.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov

In one study, a thiourea (B124793) derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, which shares a similar structural motif, was evaluated for its inhibitory activity. The compound demonstrated potent inhibition against both AChE and BChE, with IC50 values of 26.23 ppm and 30.9 ppm, respectively. frontiersin.org Another study on N-methyl tetrahydropyridine (B1245486) derivatives, including a 3-(3-acetylphenyl) substituted compound, also explored their AChE inhibitory potential. openmedicinalchemistryjournal.com

Research into 1,3-disubstituted thiourea derivatives revealed varying inhibitory activities against both AChE and BChE. For instance, certain derivatives were identified as potent inhibitors of AChE with an IC50 value of 8.92 ± 1.03 μM, while others were more effective against BChE with an IC50 of 6.96 ± 0.961 μM. researchgate.net Kinetic studies indicated different modes of inhibition, with some compounds showing uncompetitive binding with AChE and others demonstrating mixed inhibition of BChE. researchgate.net

Furthermore, hybrid molecules incorporating a urea (B33335) moiety have shown dual inhibitory capacity. For example, a series of hybrids of tacrine (B349632) and 1-aryl-3-(1-acylpiperidin-4-yl)urea were designed as dual inhibitors of soluble epoxide hydrolase (sEH) and cholinesterases. acs.org Many of these hybrids displayed low nanomolar potencies against both human sEH and human AChE. acs.org

| Derivative Type | Enzyme | IC50 Value |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | 26.23 ppm frontiersin.org |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | 30.9 ppm frontiersin.org |

| 1-Butanoyl-3-arylthiourea derivative (3b) | Acetylcholinesterase (AChE) | 8.92 ± 1.03 μM researchgate.net |

| 1-Butanoyl-3-arylthiourea derivative (3e) | Butyrylcholinesterase (BChE) | 6.96 ± 0.961 μM researchgate.net |

| Tacrine-urea hybrid (12b) | human Acetylcholinesterase (hAChE) | 1.1 ± 0.1 nM acs.org |

| Tacrine-urea hybrid (12b) | human Butyrylcholinesterase (hBChE) | 1.8 ± 0.2 nM acs.org |

Glycosidase Inhibition (Alpha-Amylase, Alpha-Glucosidase)

This compound derivatives have also been explored as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate metabolism. Inhibition of these enzymes can help manage postprandial hyperglycemia, a key aspect of diabetes management.

A study on N-((4-acetylphenyl)carbamothioyl)pivalamide showed moderate inhibitory activity against α-amylase with an IC50 value of 160.33 ppm. frontiersin.org Research on novel benzimidazole (B57391) urea derivatives has identified compounds with significant inhibitory potential against both α-amylase and α-glucosidase. mdpi.comnih.gov For example, a derivative bearing a 4-methoxy moiety on the phenyl group was found to be a potent inhibitor of both enzymes, with activity comparable to the standard drug acarbose. mdpi.com Specifically, certain benzimidazole-urea derivatives showed IC50 values for α-amylase inhibition as low as 18.65 ± 0.23 μM and for α-glucosidase inhibition as low as 17.47 ± 0.03 μM. nih.gov

The structural features of these derivatives, such as the presence of specific substituents, have been shown to influence their inhibitory activity. For instance, di-fluoro and di-chloro substituted Schiff base urea derivatives demonstrated enhanced antidiabetic activity, with IC50 values of 10.06 ± 0.32 µM for α-amylase and 21.23 ± 1.27 µM for α-glucosidase. nih.gov

| Derivative Type | Enzyme | IC50 Value |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | α-Amylase | 160.33 ppm frontiersin.org |

| Benzimidazole-urea derivative (3c) | α-Amylase | 18.65 ± 0.23 µM nih.gov |

| Benzimidazole-urea derivative (3c) | α-Glucosidase | 17.47 ± 0.03 µM nih.gov |

| Schiff base urea derivative (3g) | α-Amylase | 10.06 ± 0.32 µM nih.gov |

| Schiff base urea derivative (3h) | α-Glucosidase | 21.23 ± 1.27 µM nih.gov |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria. N-((4-acetylphenyl)carbamothioyl)pivalamide, a thiourea analog, exhibited an IC50 value of 91.5 ppm against urease, indicating moderate inhibitory potential. frontiersin.org Further studies on unsymmetrical 1,3-disubstituted ureas have also been conducted to evaluate their urease inhibitory effects, among other enzymatic activities. researchgate.net

| Compound | Enzyme | IC50 Value |

| N-((4-acetylphenyl)carbamothioyl)pivalamide | Urease | 91.5 ppm frontiersin.org |

Receptor Tyrosine Kinase Inhibition (e.g., VEGFR-2, FGFR)

Aromatic and heterocyclic urea derivatives are recognized for their inhibitory activity against various protein kinases, including receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR). nih.gov These kinases are crucial in cell signaling pathways that control cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of cancer. tandfonline.com

Recent studies have focused on designing this compound derivatives as potent VEGFR-2 inhibitors. researchgate.netresearchgate.netdntb.gov.ua For example, novel 2-oxoindolin-3-ylidenes incorporating a 1-(acetylphenyl)-3-phenylurea moiety have shown promising antiproliferative and VEGFR-2 inhibitory properties. researchgate.netresearchgate.netdntb.gov.ua One of the most potent compounds in a series exhibited 87.2% inhibition of VEGFR-2 at a concentration of 10 μM, which was comparable to the standard drug sunitinib (B231). researchgate.net Another study on 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives, starting from 1-(4-acetylphenyl)-3-phenylurea, identified a compound that potently induced apoptosis through inhibition of both c-MET and VEGFR-2. nih.gov

In the context of FGFR inhibition, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles were synthesized, including an N-(3-acetylphenyl) derivative (10b). mdpi.com This class of compounds has been identified as potent FGFR inhibitors, with one of the most active derivatives in the series showing an IC50 value of approximately 30.2 nM against FGFR1. mdpi.com

| Derivative Type | Target Kinase | Measurement | Result |

| 2-Oxoindolin-3-ylidene with 1-(4-acetylphenyl)-3-phenylurea (12b) | VEGFR-2 | % Inhibition at 10 µM | 87.2% researchgate.net |

| 1,3-Diphenylurea appended aryl pyridine (2n) | VEGFR-2 | IC50 | 0.22 µM nih.gov |

| N-(3-Acetylphenyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide (10b) | FGFR | Not specified | Synthesized as part of a series of potent FGFR inhibitors mdpi.com |

Inosine (B1671953) 5′-Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antiviral, anticancer, and immunosuppressive therapies. google.commdpi.com Urea-based inhibitors have been developed to target IMPDH.

A series of urea-based inhibitors of Cryptosporidium parvum IMPDH (CpIMPDH) were identified through high-throughput screening. nih.govacs.org Structure-activity relationship (SAR) studies of these inhibitors revealed that several derivatives containing 3,4-di-substitution or 3,4-ring fusion significantly increased inhibitory potency, with some analogs exhibiting IC50 values below 2 nM against CpIMPDH and over 1000-fold selectivity versus human IMPDH type 2. nih.gov While a direct this compound was not the primary hit, the research involved the synthesis of related structures, such as a 3-(1-cyanoethyl)benzoic acid which was converted into an acetyl derivative as part of the synthetic route to explore the anilide portion of the molecule. nih.gov

| Derivative Type | Target Enzyme | IC50 Value | Selectivity (vs. hIMPDH2) |

| Urea-based inhibitor of CpIMPDH | C. parvum IMPDH | < 2 nM nih.gov | > 1000-fold nih.gov |

Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for managing inflammation and hypertension. nih.govucanr.edu Urea derivatives are a prominent class of sEH inhibitors. nih.govucanr.eduresearchgate.netnih.gov

While the core this compound structure is not the most cited example, extensive research on closely related 1,3-disubstituted ureas provides significant insight. nih.govucanr.eduresearchgate.net SAR studies on 1-aryl-3-(1-acylpiperidin-4-yl)ureas have shown that substitutions on the phenyl ring are critical for potency. nih.govucanr.edu For instance, replacing an adamantyl group with a substituted phenyl group improved pharmacokinetic properties. researchgate.net Small, non-polar meta or para substituents on the phenyl ring were found to dramatically increase inhibitory potency compared to unsubstituted phenyl compounds. nih.gov These findings highlight the importance of the aryl urea pharmacophore in sEH inhibition and suggest that this compound could serve as a scaffold for designing novel sEH inhibitors.

| Derivative Class | Finding | Reference |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Small non-polar meta or para substituents on the phenyl ring dramatically increase potency. | nih.gov |

| Substituted Phenyl Ureas | Replacing an adamantyl group with a substituted phenyl group improved pharmacokinetic profiles over earlier inhibitors. | researchgate.net |

Alpha-Chymotrypsin Inhibition

This compound and its derivatives have been a subject of interest in the study of enzyme inhibition, particularly concerning alpha-chymotrypsin, a key digestive enzyme. Research into unsymmetrical 1,3-disubstituted urea derivatives has shed light on their potential as inhibitors of this enzyme.

In one study, a series of N-methylphenyl-N′-(alkyl/aryl) urea derivatives were synthesized and evaluated for their inhibitory effects on alpha-chymotrypsin. Among the tested compounds, N-(2-acetylphenyl)-N′-(3-methylphenyl) urea demonstrated notable inhibitory activity, with an IC50 value of 13.6 ± 0.23 μM. researchgate.net This indicates a significant potential for this class of compounds to modulate the activity of alpha-chymotrypsin. The standard inhibitor used for comparison was chymostatin, which had an IC50 of 8.24 ± 0.11 μM. researchgate.net

The study also highlighted that the position of substituents on the phenyl ring plays a crucial role in the inhibitory potential. researchgate.net The general trend observed was that the inhibitory activity decreased in the order of ortho > meta > para substitution. researchgate.net This structure-activity relationship is vital for the rational design of more potent and selective alpha-chymotrypsin inhibitors. Further investigations into similar urea derivatives have also shown potent inhibitory activities, suggesting that the urea scaffold is a promising template for developing new enzyme inhibitors. researchgate.netresearchgate.netscienceopen.comnih.gov

Inhibitory Activity of this compound Derivative Against Alpha-Chymotrypsin

| Compound | IC50 (μM) |

|---|---|

| N-(2-acetylphenyl)-N′-(3-methylphenyl) urea | 13.6 ± 0.23 |

General Mechanisms of Enzyme and Receptor Modulation by Urea Scaffolds

The urea scaffold is a versatile structural motif in medicinal chemistry, known for its ability to modulate the function of various enzymes and receptors through a range of mechanisms. nih.govbiorxiv.org This is largely due to the urea group's capacity to form multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor. nih.gov This allows urea-based compounds to interact with the active or allosteric sites of proteins, leading to either inhibition or activation.

Enzyme Modulation:

Urea derivatives can act as inhibitors for a wide array of enzymes. For instance, they have been identified as effective inhibitors of urease and α-chymotrypsin. researchgate.net The mechanism often involves the urea moiety binding to key amino acid residues within the enzyme's active site, thereby blocking substrate access or interfering with the catalytic machinery. nih.gov In some cases, urea-based inhibitors can be mechanism-based, meaning they are processed by the enzyme to a reactive species that then irreversibly inactivates it. biorxiv.org The design of such inhibitors often relies on understanding the specific interactions between the urea scaffold and the target enzyme, which can be elucidated through techniques like X-ray crystallography and molecular modeling. nih.govnih.gov

Receptor Modulation:

The urea scaffold is also prevalent in compounds that modulate receptor activity. For example, aryl ureas have been developed as allosteric modulators of the cannabinoid CB1 receptor. acs.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for its endogenous ligand or its signaling properties. acs.org This can result in either positive or negative modulation of the receptor's function. The ability of the urea group to form specific hydrogen bonds is critical for its interaction with the allosteric binding pocket. acs.org Furthermore, urea-based scaffolds have been utilized in the development of antagonists for receptors like the transient receptor potential vanilloid type 1 (TRPV1), where they block the channel's activation. nih.govtandfonline.com

Antimicrobial Action Mechanisms (In Vitro Studies)

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

Derivatives of this compound have demonstrated a spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The structural features of these compounds, including the nature and position of substituents on the phenyl rings, significantly influence their efficacy.

Studies have shown that certain diphenylurea derivatives exhibit potent activity against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, some alkynyl diphenylurea compounds have shown minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against various strains of S. aureus. nih.gov The presence of an acetyl group on one of the phenyl rings is a feature of some of the more active compounds in these series. nih.gov N-alkyl 3-acetyltetramic acids, which share structural similarities, have also shown good activity against Gram-positive pathogens like Bacillus anthracis and Enterococcus faecalis. nih.gov

The activity against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, has also been reported for various urea derivatives. nih.govnih.govscielo.brresearchgate.net However, Gram-negative bacteria often present a greater challenge due to their outer membrane, which can act as a barrier to drug penetration. The effectiveness of urea derivatives against these pathogens often depends on specific structural modifications that enhance their ability to cross this membrane. nih.gov Some studies have identified N,N-disubstituted urea derivatives with notable inhibition against Acinetobacter baumannii, a challenging Gram-negative pathogen. nih.gov

Antibacterial Activity of Urea Derivatives

| Compound Type | Target Bacteria | Activity | Reference |

|---|---|---|---|

| Alkynyl diphenylurea derivatives | MRSA, C. difficile | MICs as low as 0.5 μg/mL | nih.gov |

| N-alkyl 3-acetyltetramic acids | B. anthracis, P. acnes, E. faecalis, S. aureus | Good activity | nih.gov |

| N,N-disubstituted urea derivatives | A. baumannii, K. pneumoniae, S. aureus | Moderate to excellent growth inhibition | nih.gov |

Antifungal Activity Assessment

In addition to their antibacterial properties, derivatives of this compound and related urea compounds have been evaluated for their antifungal activity. nih.govscielo.br Research has shown that these compounds can be effective against various fungal pathogens.

For example, N-alkyl substituted urea derivatives have been synthesized and tested for their in vitro antifungal activity. nih.gov Compounds bearing a morpholine (B109124) moiety and a fluoro substituent on the phenyl ring exhibited potent activity against fungi. nih.gov The specific structural features of the urea derivatives play a critical role in determining their antifungal potency.

In other studies, porphyrins bearing urea derivative substituents have been investigated. scielo.br These compounds, and particularly their metal complexes, have shown significant antifungal activity against species such as Candida albicans and Aspergillus oryzae. scielo.br The activity was found to be dependent on the concentration of the compound and the nature of the substituents. scielo.br For instance, cobalt complexes of these porphyrins demonstrated higher antifungal activity than the porphyrin ligands alone, suggesting that the metal center plays a role in the mechanism of action. scielo.br

Antifungal Activity of Urea Derivatives

| Compound Type | Target Fungi | Activity | Reference |

|---|---|---|---|

| N-alkyl substituted urea derivatives | Fungi | Potent activity | nih.gov |

| Porphyrins with urea substituents | C. albicans, A. oryzae | Significant inhibition | scielo.br |

Antiparasitic Activity Investigations (e.g., Cryptosporidium parvum)

The urea scaffold has been identified as a promising starting point for the development of antiparasitic agents, particularly against the protozoan parasite Cryptosporidium parvum. acs.orgnih.gov This parasite is a significant cause of diarrheal disease, especially in immunocompromised individuals, and there is an urgent need for new effective treatments. acs.orgnih.govbiorxiv.org

Genomic analysis of C. parvum has revealed that the parasite is dependent on its own inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme for the synthesis of guanine nucleotides. nih.gov This makes CpIMPDH an attractive target for drug development. High-throughput screening has identified urea-based compounds as inhibitors of CpIMPDH. acs.orgnih.gov

Subsequent structure-activity relationship (SAR) studies have led to the development of potent and selective inhibitors. acs.orgnih.gov For example, derivatives of 1-(1-(3-acetylphenyl)ethyl)-3-(4-chlorophenyl)urea have been synthesized and shown to have high potency against CpIMPDH, with IC50 values in the nanomolar range. acs.org These compounds also exhibit excellent selectivity for the parasite enzyme over the human equivalent. nih.gov Furthermore, some of these inhibitors have demonstrated potent antiparasitic activity in cellular models using the related parasite Toxoplasma gondii. nih.gov More recent studies on urea and squaramide IMPDH inhibitors have shown that these molecules can effectively inhibit parasite invasion and early intracellular development of C. parvum. nih.gov

Antiparasitic Activity of Urea-Based IMPDH Inhibitors

| Compound Class | Target | Potency | Selectivity | Reference |

|---|---|---|---|---|

| Urea-based inhibitors | C. parvum IMPDH | IC50 < 2 nM | > 1000-fold vs human IMPDH2 | nih.gov |

Inhibition of Microbial Protein Synthesis Pathways

The urea moiety is a structural component of some antibiotics that are known to inhibit microbial protein synthesis. While direct studies on this compound itself in this context are limited, the broader class of urea-containing compounds provides insights into this mechanism of action.

Pactamycin, an antibiotic that contains a urea group, is a potent inhibitor of protein synthesis in bacteria, archaea, and eukaryotes. nih.govmdpi.com It targets the small ribosomal subunit and interferes with the translation process. nih.govmdpi.com Chemical modifications of pactamycin, including the derivatization of its urea moiety, have been explored to create new compounds with retained antimicrobial activity but reduced toxicity. nih.gov These new derivatives have been shown to be strong inhibitors of in vitro protein synthesis in both E. coli and reticulocyte lysate systems, confirming their action on the ribosome. nih.gov

Antiproliferative Activity Mechanisms (In Vitro Cell Line Studies)

The anticancer potential of this compound and its derivatives has been a subject of significant interest, with numerous in vitro studies exploring their mechanisms of action. These investigations have primarily focused on their cytotoxic effects on various cancer cell lines, their ability to inhibit key enzymes involved in cancer progression, and their impact on the cell cycle.

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., HCT116, MCF7, PaCa2, Huh 7)

Derivatives of this compound have demonstrated notable antiproliferative properties against a range of human cancer cell lines. In one study, novel 2-oxoindolin-3-ylidenes incorporating a urea function, derived from 1-(acetylphenyl)-3-phenylurea, exhibited promising antiproliferative activity against HCT116 (colon), MCF7 (breast), and PaCa2 (pancreatic) cancer cell lines, with their efficacy compared to the standard drug sunitinib. researchgate.netnih.govresearchgate.net The synthesis of these compounds involved the addition of 1-(acetylphenyl)-3-phenylurea to a corresponding isatin. researchgate.netnih.govresearchgate.net

Another study focused on structurally diverse indole-3-pyrazole-5-carboxamide analogues, which were evaluated for their antiproliferative activity against Huh7 (hepatocellular), MCF-7, and HCT116 cell lines. researchgate.net Some of these derivatives showed anticancer activities comparable or superior to sorafenib (B1663141). researchgate.net Specifically, certain compounds displayed potent activity against hepatocellular carcinoma cell lines with IC50 values in the low micromolar range. researchgate.net

Furthermore, a series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were synthesized and screened against a panel of ten cancer cell lines, including HCT-116 and MCF-7. researchgate.net One derivative, QTZ05, was particularly effective and selective against four colon cancer cell lines, with IC50 values ranging from 2.3 to 10.2 µM. researchgate.net

The table below summarizes the cytotoxic activity of selected this compound derivatives.

| Derivative Class | Cell Lines Tested | Key Findings | Reference |

| 2-Oxoindolin-3-ylidenes | HCT116, MCF7, PaCa2 | Promising antiproliferation properties relative to sunitinib. | researchgate.netnih.govresearchgate.net |

| Indole-3-pyrazole-5-carboxamides | Huh7, MCF-7, HCT116 | Some derivatives showed activity equal to or better than sorafenib. | researchgate.net |

| lH-Pyrazolo[3,4-b]quinolin-3-amines | HCT-116, MCF-7, and others | Compound QTZ05 showed potent and selective antitumor efficacy in colon cancer cell lines. | researchgate.net |

Kinase Inhibition in Cancer Cell Models

The urea moiety is a key structural feature in several approved tyrosine kinase inhibitors, such as sorafenib and lenvatinib. nih.gov This has prompted investigations into the kinase inhibitory potential of this compound derivatives. Research has shown that novel 2-oxoindolin-3-ylidenes incorporating a urea function exhibit potential VEGFR-2 inhibitory properties, which are consistent with their antiproliferative effects. researchgate.netnih.govresearchgate.net One of the most promising compounds demonstrated anti-VEGFR-2 activity close to that of sunitinib at a concentration of 10 μM. nih.govdntb.gov.ua Molecular docking studies have supported these findings, suggesting that the combination of the 2-oxoindolyl heterocycle and the urea pharmacophore contributes to the observed biological activity. nih.govdntb.gov.ua

In a different study, a nitroaryl urea derivative was identified as a moderate CDK2 inhibitor with an IC50 value of 14.3 µM. tandfonline.com Protein kinases are crucial regulators of cellular functions, and their alteration is a hallmark of many cancers, making them attractive targets for drug discovery. tandfonline.com

The development of quinazolinyl-aryl urea derivatives, which are congeners of sorafenib and gefitinib, has also been a focus of research, with these compounds showing anticancer activity against various human cancer cell lines characterized by the overexpression of different kinases. nih.gov

| Derivative Class | Target Kinase | Key Findings | Reference |

| 2-Oxoindolin-3-ylidenes | VEGFR-2 | Potent inhibition, with one compound showing activity close to sunitinib. | nih.govdntb.gov.ua |

| Nitroaryl ureas | CDK2 | Moderate inhibition with an IC50 of 14.3 µM. | tandfonline.com |

| Quinazolinyl-aryl ureas | Various kinases | Anticancer activity in cell lines with kinase overexpression. | nih.gov |

Cell Cycle Modulation in Cellular Assays

The ability of this compound derivatives to interfere with the cell cycle is another important aspect of their antiproliferative mechanism. For instance, novel carnosic acid derivatives incorporating urea moieties were found to induce cell cycle arrest at the G0/G1 phase in SW480 cells by downregulating CDK4 and CDK6. scilit.comnih.govub.edu Molecular docking studies further supported these findings, revealing interactions with key residues in the active site of CDK6. scilit.comnih.govub.edu

Similarly, a study on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties demonstrated that these compounds can cause cell cycle arrest at different stages, contributing to their cytotoxic effects. nih.gov One particular compound induced cell cycle arrest in the G0/G1 phase in the A549 cancer cell line. nih.gov

An N-acylhydrazone derivative has also been shown to modulate critical cell cycle regulators, including the mitotic kinases CDK1, AURKA, AURKB, and PLK1, as well as the CDK inhibitor CDKN1A, leading to mitotic arrest and apoptosis in MCF-7 breast cancer cells. nih.gov

| Derivative Class | Cell Line | Effect on Cell Cycle | Key Regulators Modulated | Reference |

| Carnosic acid derivatives with urea | SW480 | G0/G1 phase arrest | Downregulation of CDK4 and CDK6 | scilit.comnih.govub.edu |

| Pyrrolo[2,3-d]pyrimidine derivatives with urea | A549 | G0/G1 phase arrest | Not specified | nih.gov |

| N-acylhydrazone derivative | MCF-7 | Mitotic arrest | CDK1, AURKA, AURKB, PLK1, CDKN1A | nih.gov |

Anion Binding and Transport Mechanisms (Supramolecular Context)

Anion Receptor Functionality of Urea Derivatives

The urea group is a well-established motif in the design of neutral anion receptors due to its ability to form hydrogen bonds. The two N-H fragments of the urea can chelate a spherical anion or donate two parallel hydrogen bonds to the oxygen atoms of an oxoanion, such as a carboxylate. nih.gov This anion-binding capability is influenced by the substituents on the urea. Electron-withdrawing groups on the aryl rings of bisaryl ureas are known to enhance the carboxylate affinity of the urea binding group. vetmeduni.ac.at

The interaction between urea-based receptors and anions can be studied using techniques like 1H-NMR titration, which shows a downfield shift of the urea proton signals upon anion binding, indicating the formation of hydrogen bonds. mdpi.com The strength of this interaction is often quantified by an association constant. mdpi.com A variety of urea-based anion receptors have been synthesized and their interactions with different anions have been extensively studied. nih.gov

Transmembrane Anion Transport Studies

The ability of urea derivatives to bind anions can be harnessed to facilitate their transport across lipid bilayer membranes. Simple, highly fluorinated urea-based receptors have been shown to be highly effective transmembrane anion antiporters. nih.gov Some of these synthetic transporters rival the efficacy of natural anion transporters like prodigiosin (B1679158) for bicarbonate transport. nih.gov

The mechanism of transport can vary. For instance, some tris-urea receptors have been shown to mediate the exchange of chloride and nitrate, as well as chloride and bicarbonate, across vesicle membranes. rsc.org Interestingly, the transport activity can be dependent on the cation present, suggesting a potential M+/Cl− cotransport process. rsc.org

In the context of mitochondrial uncoupling, it has been proposed that bisaryl ureas can facilitate the transmembrane movement of fatty acid anions. uts.edu.au The urea acts as an anion transporter, binding to the deprotonated fatty acid and shuttling it across the lipid bilayer, which in turn facilitates proton leak and uncouples oxidative phosphorylation. uts.edu.au This process is enhanced by lipophilic and electron-withdrawing substituents on the bisaryl urea scaffold. uts.edu.au